molecular formula C19H26N4O B15325532 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine

Cat. No.: B15325532
M. Wt: 326.4 g/mol
InChI Key: XFIDMUXINICVOV-UHFFFAOYSA-N
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Description

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine is a complex organic compound that features a pyrazole ring, a benzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone.

    Attachment of the Benzoyl Group: The pyrazole derivative is then reacted with a benzoyl chloride derivative to introduce the benzoyl group. This step often requires a base such as triethylamine to facilitate the reaction.

    Formation of the Piperazine Ring: The final step involves the reaction of the benzoyl-pyrazole intermediate with 4-ethylpiperazine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can improve solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl group enhances its potential as a pharmacophore, while the piperazine ring improves its pharmacokinetic profile.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H26N4O/c1-4-21-9-11-22(12-10-21)19(24)18-7-5-17(6-8-18)14-23-16(3)13-15(2)20-23/h5-8,13H,4,9-12,14H2,1-3H3

InChI Key

XFIDMUXINICVOV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

Origin of Product

United States

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